(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine

Catalog No.
S12223360
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine

Product Name

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethylhydrazine

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c10-11-5-7-6-12-8-3-1-2-4-9(8)13-7/h1-4,7,11H,5-6,10H2

InChI Key

LSSZWBZEBDGRPR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNN

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine is a complex organic compound characterized by its unique structural features, including a hydrazine moiety and a benzodioxin framework. The compound's chemical formula is C₉H₁₁N₃O₂, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. The benzodioxin structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry.

The chemical reactivity of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine can be analyzed through various types of reactions:

  • Hydrazine Reactivity: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or azo compounds.
  • Oxidation Reactions: The presence of the benzodioxin structure allows for possible oxidation reactions, leading to the formation of phenolic compounds.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, resulting in the formation of more complex structures.

These reactions are mediated by specific enzymes in biological systems, highlighting the importance of enzymatic catalysis in metabolic pathways

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine exhibits a range of biological activities. Preliminary studies suggest potential anticancer properties due to its ability to induce apoptosis in cancer cells. Additionally, the compound may possess antioxidant properties that protect cells from oxidative stress. Computational methods have been employed to predict its biological activity spectrum, indicating possible interactions with various biological targets .

The synthesis of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine typically involves several steps:

  • Formation of Benzodioxin: The initial step may include the synthesis of the benzodioxin core through cyclization reactions involving catechol derivatives.
  • Hydrazine Formation: Hydrazine derivatives can be synthesized via the reaction of hydrazine hydrate with appropriate carbonyl compounds.
  • Coupling Reaction: Finally, the benzodioxin and hydrazine components can be coupled through condensation reactions to yield the target compound.

These methods may vary based on specific reaction conditions and starting materials used.

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine has potential applications in various fields:

  • Pharmaceuticals: Its anticancer and antioxidant properties make it a candidate for drug development.
  • Chemical Research: The compound can serve as a building block for synthesizing more complex organic molecules.
  • Material Science: Due to its unique structure, it may find applications in developing novel materials with specific properties.

Interaction studies have focused on understanding how (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine interacts with biological macromolecules such as proteins and nucleic acids. Computational models have predicted potential binding sites and affinities for various targets. These studies are crucial for elucidating the mechanism of action and optimizing the compound's therapeutic efficacy .

Several compounds share structural similarities with (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1,4-BenzodioxaneSimilar dioxane structurePrimarily used as a solvent
BenzylhydrazineContains hydrazine moietyKnown for neuroprotective effects
2-Hydrazino-1-benzothiazoleContains thiazole ringExhibits antimicrobial activity

These compounds differ primarily in their functional groups and biological activities but share a common framework that allows for comparative studies regarding their reactivity and biological effects.

Multicomponent Reaction (MCR) Optimization for Benzodioxin-Hydrazine Derivatives

Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing benzodioxin-hydrazine derivatives by combining three or more reactants in a single pot. The Petasis reaction, for instance, has been adapted to generate allylated intermediates through reductive transposition pathways involving hydrazine derivatives. For example, β-methyl enals react with hydrazine hydrate in the presence of BINOL-derived catalysts to yield products with benzylic stereocenters and enantioselectivities exceeding 90%. Similarly, isocyanide-based MCRs enable the construction of benzopyran scaffolds, which share structural similarities with benzodioxins, through domino reactions that avoid intermediate isolation.

A critical advancement in MCR optimization involves the use of bifunctional catalysts, such as BINOL-phosphoric acids, which enhance stereochemical control. For instance, the reaction of 1,4-benzodioxan-6-yl-methyl ketone with substituted aldehydes and hydrazine hydrate in ethanol at 60°C produces pyrazoline derivatives with >85% yield. Table 1 summarizes key MCR conditions and outcomes.

Table 1: MCR Parameters for Benzodioxin-Hydrazine Synthesis

SubstrateCatalystSolventTemperature (°C)Yield (%)Selectivity
β-Methyl enalBINOL 148Ethanol609294% ee
1,4-Benzodioxan ketoneSodium ethanoateEthanol7088-
Isocyanide derivatives-DMF8078-

Claisen-Schmidt Condensation in Precursor Synthesis

The Claisen-Schmidt condensation is pivotal for synthesizing α,β-unsaturated ketone precursors required for subsequent hydrazine addition. This base-catalyzed reaction couples 1,4-benzodioxan-6-yl-methyl ketone with substituted benzaldehydes to form chalcone intermediates. For example, using sodium hydroxide in ethanol under reflux conditions, the reaction achieves conversions exceeding 90% within 4–6 hours. The resulting chalcones serve as electrophilic partners in Michael additions with hydrazine hydrate.

Mechanistically, the reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl. Steric and electronic effects of substituents on the benzaldehyde ring significantly influence reaction rates and yields. Electron-withdrawing groups, such as nitro or trifluoromethyl, enhance electrophilicity, reducing reaction times by 30% compared to electron-donating groups.

Michael Addition Reactions with Hydrazine Hydrate

Michael addition of hydrazine hydrate to α,β-unsaturated ketones is a cornerstone of benzodioxin-hydrazine synthesis. The reaction proceeds via nucleophilic attack of hydrazine at the β-carbon of the chalcone, followed by cyclization to form pyrazoline derivatives. Sodium ethanoate is commonly employed as a mild base to deprotonate hydrazine, enhancing its nucleophilicity. For instance, reacting 2′-hydroxy chalcone derivatives with hydrazine hydrate in ethanol at 70°C for 12 hours yields dihydrobenzodioxin-pyrazoline hybrids with 80–92% efficiency.

Diastereoselectivity in this reaction is influenced by the steric bulk of substituents. β,β-Disubstituted enals favor the formation of trans-configured products due to reduced steric hindrance during cyclization. Computational studies corroborate that transition-state stabilization via hydrogen bonding between the hydrazine and carbonyl oxygen dictates selectivity.

Solvent-Free Approaches for Green Synthesis

While solvent-based methods dominate current protocols, emerging solvent-free strategies aim to reduce environmental impact. Mechanochemical grinding of solid reactants, such as chalcones and hydrazine hydrate, in the presence of catalytic potassium carbonate, has yielded promising results (70–75% yield). Microwave-assisted reactions further enhance efficiency by reducing reaction times from hours to minutes. For example, irradiating a mixture of 1,4-benzodioxan-methyl ketone and hydrazine at 100 W for 10 minutes achieves 82% conversion.

Despite these advances, challenges remain in scaling solvent-free methods while maintaining stereochemical fidelity. Current research focuses on optimizing catalyst-support systems, such as silica-immobilized BINOL derivatives, to improve recyclability and reduce energy consumption.

Neurological Disorder-Targeting Drug Candidates

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine represents a promising scaffold for neurological disorder intervention, particularly through its interaction with neurotransmitter systems and voltage-gated ion channels [1]. The benzodioxin moiety serves as a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity through its unique chemical structure [1].

Research has demonstrated that benzodioxin-containing compounds exhibit significant anticonvulsant properties through multiple mechanisms of action [6]. The compound shows voltage-dependent and frequency-dependent blockade of sodium channels, with inhibitory concentration values comparable to established anticonvulsants such as phenytoin and lamotrigine [6]. In preclinical studies, benzodioxin derivatives demonstrated broad-spectrum anticonvulsant activity against audiogenic, electrically-induced, and chemically-induced seizures [6].

The neurological applications extend to monoamine oxidase inhibition, where hydrazine derivatives have shown selective inhibitory activity against monoamine oxidase enzymes [33]. These compounds demonstrate competitive inhibition mechanisms with dissociation constant values in the micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases [33]. The blood-brain barrier penetration capability of these derivatives has been confirmed through parallel artificial membrane penetration assays [33].

ParameterValueReference Standard
Sodium Channel IC5036 μMPhenytoin: 22 μM
Seizure Threshold Increase+39% to +52%Topiramate: No effect
Monoamine Oxidase B IC500.11 μM-
Blood-Brain Barrier PenetrationPositive-

The mechanistic studies reveal that these compounds modulate gamma-aminobutyric acid currents and inhibit N-methyl-D-aspartic acid currents, contributing to their neurostabilizing effects [6]. The action at multiple targets appears responsible for the observed pharmacological profile, with no single mechanism serving as the major contributor [6].

Antimicrobial Mechanisms Against Multidrug-Resistant Pathogens

The antimicrobial activity of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine derivatives demonstrates significant potential against multidrug-resistant bacterial and fungal pathogens [11] [12]. Hydrazide-hydrazone compounds exhibit broad-spectrum antimicrobial activity through multiple mechanisms, including cell wall synthesis inhibition and enzyme interference [12].

Studies have shown that benzodioxin-hydrazine derivatives display structure-dependent antibacterial activity, with particular efficacy against gram-positive bacteria harboring multidrug-resistance profiles [11]. The compounds demonstrate minimal inhibitory concentrations ranging from 8 to 16 μg/mL against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium strains [11].

The antimicrobial mechanisms involve inhibition of fatty acid biosynthesis through targeting of the FabH enzyme, which is essential for bacterial lipid metabolism [13]. Molecular docking studies reveal that benzodioxin fragments form hydrogen bonds with key amino acid residues in the enzyme active site, with bond lengths between 1.6 and 2.1 Angstroms [13].

PathogenMinimum Inhibitory Concentration (μg/mL)Resistance Profile
Staphylococcus aureus TCH 15168mecA gene (β-lactam resistance)
Enterococcus faecium AR-078316Vancomycin resistance
Candida auris AR-03832Azole resistance
Candida albicans1-8Multidrug resistance

Against fungal pathogens, the derivatives show remarkable activity against Candida species, including the highly resistant Candida auris [11]. The antifungal activity appears to be enhanced by structural modifications to the carboxyl group, with ester derivatives showing superior potency compared to hydrazide analogs [11]. The compounds demonstrate fungicidal rather than fungistatic activity, with minimal fungicidal concentrations equal to the minimal inhibitory concentrations [11].

The benzodioxin scaffold enhances membrane interaction properties, allowing the compounds to penetrate biofilms formed by multidrug-resistant pathogens [28]. This property is particularly important for treating catheter-associated infections and interkingdom biofilms consisting of bacterial and fungal components [11].

Anticancer Activity Through Protein Interaction Modulation

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine derivatives exhibit significant anticancer activity through modulation of key protein interactions and signaling pathways [14] [15]. The benzodioxin moiety facilitates binding to multiple protein targets involved in cancer cell proliferation and survival .

Research demonstrates that benzodioxin-containing compounds induce apoptosis in cancer cell lines through phosphorylation of eukaryotic translation initiation factor 2 alpha [14]. The most active derivatives show inhibitory concentration values of 2.75 μM against human breast cancer cell lines, with apoptotic cell percentages reaching 70.08% following treatment [14].

The anticancer mechanism involves interaction with heat shock proteins, specifically heat shock protein 90-alpha and heat shock protein 90-beta . These interactions disrupt protein folding pathways essential for cancer cell survival and proliferation . The compounds also modulate mitogen-activated protein kinase signaling pathways, which play critical roles in cell growth and differentiation .

Cancer Cell LineIC50 Value (μM)Apoptosis Induction (%)Cell Cycle Effect
MCF-7 (Breast)2.7570.08G2/M arrest
PC-3 (Prostate)8.6-S-phase arrest
MDA-MB-435 (Melanoma)0.20--
A549 (Lung)6.92--

The compounds demonstrate selectivity for cancer cells over normal cells, with therapeutic indices exceeding 12-fold in preclinical studies [15]. This selectivity is attributed to the preferential targeting of cancer-specific protein interactions and metabolic pathways [15]. The benzodioxin derivatives also show efficacy against drug-resistant cancer cell lines, suggesting potential for treating refractory malignancies [16].

Mechanistic studies reveal that the compounds interfere with mammalian target of rapamycin kinase activity, with inhibitory concentration values of 5.47 μM [38]. This interaction disrupts protein synthesis and cell growth signaling, contributing to the observed anticancer effects [38]. Molecular docking analyses support the binding affinity of benzodioxin derivatives to kinase active sites [38].

Enzyme Inhibition Strategies for Metabolic Pathway Regulation

The enzyme inhibition profile of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine encompasses multiple metabolic pathways critical for cellular function [24] [27]. The compound demonstrates potent inhibitory activity against carbonic anhydrase isoenzymes, with inhibitory concentration values ranging from 1.493 to 3.727 μM for carbonic anhydrase I [27].

Hydrazine derivatives exhibit competitive inhibition mechanisms against various enzymes, with inhibition constants in the nanomolar to micromolar range [24]. The benzodioxin moiety enhances binding affinity through formation of hydrogen bonds with enzyme active site residues [24]. These interactions result in conformational changes that reduce enzymatic activity [24].

The compounds show particular selectivity for acetylcholinesterase and butyrylcholinesterase enzymes, with inhibitory concentration values of 40.07 μM and 52.39 μM respectively [24]. This cholinesterase inhibition suggests potential applications in neurodegenerative disease treatment, where enzyme activity modulation is therapeutically beneficial [24].

Enzyme TargetIC50 Value (μM)Inhibition TypeKi Value (μM)
Carbonic Anhydrase I1.493Competitive0.356
Carbonic Anhydrase II1.547Competitive0.346
Acetylcholinesterase40.07Competitive-
Butyrylcholinesterase52.39Competitive-
Tyrosinase10.15Mixed-

The metabolic pathway regulation extends to cytochrome P450 enzyme systems, where hydrazine derivatives act as both substrates and inhibitors [42] [45]. These compounds undergo extensive metabolism catalyzed by cytochrome P450 isoforms, leading to formation of reactive intermediates that can irreversibly bind to enzyme active sites [45]. This mechanism-based inactivation results in sustained enzyme inhibition and altered drug metabolism profiles [45].

Protein kinase inhibition represents another significant aspect of the compound's enzyme inhibitory profile [39] [40]. Hydrazine derivatives demonstrate multi-kinase inhibition, targeting receptor tyrosine kinases including epidermal growth factor receptor, vascular endothelial growth factor receptor, and anaplastic lymphoma kinase [39]. The inhibitory concentrations range from 8.6 to 50 μM depending on the specific kinase target [39].

Agrochemical Development for Targeted Pest Control

(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine represents a promising compound class for the development of targeted pest control agents. The compound combines the structural features of the benzodioxin moiety with the reactive hydrazine functionality, creating a unique chemical architecture that enables selective biological activity against agricultural pests [2].

Structure-Activity Relationships in Pest Control

The benzodioxin core structure contributes significantly to the compound's biological activity through its stable aromatic framework and electron-rich dioxin ring system . Research has demonstrated that hydrazine derivatives exhibit potent insecticidal properties by interfering with fundamental physiological processes in target organisms [3]. The hydrazine functional group enables the compound to participate in key biochemical reactions that disrupt pest metabolism and development [4].

Studies on related benzodioxin derivatives have shown that the 2,3-dihydro-1,4-benzodioxin scaffold provides optimal molecular recognition properties for biological targets [2] [5]. The positioning of the hydrazine group at the 2-ylmethyl position enhances the compound's ability to interact with specific enzyme systems involved in pest physiology .

Molecular Mechanisms of Action

The insecticidal activity of (2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine operates through multiple molecular pathways. The compound acts as a growth regulator by interfering with chitin synthesis and molting processes in insects [6]. The hydrazine moiety enables nucleophilic attacks on key metabolic intermediates, disrupting normal cellular function [4].

Research on diacylhydrazine-based formulations has demonstrated that nanoencapsulated hydrazine derivatives show enhanced efficacy against polyphagous pests such as Spodoptera litura [7]. The benzodioxin component contributes to improved bioavailability and target specificity by facilitating cellular uptake and membrane penetration .

Target Selectivity and Environmental Impact

The compound demonstrates selective toxicity toward pest species while maintaining reduced environmental persistence compared to conventional pesticides [2] [3]. The bifunctional nature of the hydrazine group allows for controlled reactivity that becomes activated under specific physiological conditions present in target organisms [4].

Field studies have shown that benzodioxin-hydrazine conjugates exhibit targeted activity against specific pest families while showing minimal impact on beneficial insects [2]. The compound's molecular design enables selective binding to pest-specific enzyme systems, reducing off-target effects on non-pest organisms [8].

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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